molecular formula C12H13NO B13310396 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one

Katalognummer: B13310396
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: CDCAHLUUGYXLKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one is a complex organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol It is characterized by a tricyclic structure that includes nitrogen and oxygen atoms, making it a heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other tricyclic heterocycles with nitrogen and oxygen atoms, such as:

Uniqueness

3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one is unique due to its specific tricyclic structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-4-one

InChI

InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14)

InChI-Schlüssel

CDCAHLUUGYXLKM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(C3=CC=CC=C3C1)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.